molecular formula C12H20N4O B10895552 1-ethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxamide

1-ethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B10895552
M. Wt: 236.31 g/mol
InChI Key: ICEZJBMDLJAVCO-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the reaction of 1-methyl-4-piperidone with ethyl hydrazinecarboxylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes steps such as condensation, cyclization, and amide formation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-ETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-METHYL-4-PIPERIDYL-1H-PYRAZOLE-4-CARBOXAMIDE
  • 1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
  • 1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE

Comparison: 1-ETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to the presence of both the ethyl and piperidyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

1-ethyl-N-(1-methylpiperidin-4-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C12H20N4O/c1-3-16-9-10(8-13-16)12(17)14-11-4-6-15(2)7-5-11/h8-9,11H,3-7H2,1-2H3,(H,14,17)

InChI Key

ICEZJBMDLJAVCO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2CCN(CC2)C

Origin of Product

United States

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